molecular formula C23H19N3O3 B11297148 N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11297148
M. Wt: 385.4 g/mol
InChI Key: JAFPEPVWLKSUDO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Coupling with phenol derivative: The 1,2,4-oxadiazole intermediate is then coupled with a phenol derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Acylation: The final step involves the acylation of the coupled product with 3-methylphenylamine using an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated aromatic compounds, alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxyacetamide moiety could play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
  • N-(3-methylphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-3-yl)phenoxy]acetamide
  • N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-thiadiazol-3-yl)phenoxy]acetamide

Uniqueness

N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as it can influence the compound’s stability, reactivity, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-21(27)15-28-20-13-6-5-12-19(20)22-25-23(29-26-22)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

JAFPEPVWLKSUDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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